molecular formula C10H17NO2 B15203676 Methyl 5-(aminomethyl)norpinane-1-carboxylate

Methyl 5-(aminomethyl)norpinane-1-carboxylate

Cat. No.: B15203676
M. Wt: 183.25 g/mol
InChI Key: VUFWOUOKUBMJFS-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)norpinane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of norpinane, a bicyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)norpinane-1-carboxylate typically involves the reaction of norpinane derivatives with aminomethyl groups under specific conditions. One common method involves the use of methylation reactions to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)norpinane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(aminomethyl)norpinane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)norpinane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)cyclohexane-1-carboxylate
  • Methyl 5-(aminomethyl)decalin-1-carboxylate

Uniqueness

Methyl 5-(aminomethyl)norpinane-1-carboxylate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-7,11H2,1H3

InChI Key

VUFWOUOKUBMJFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)CN

Origin of Product

United States

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